molecular formula C21H16N4O8S2 B1678963 Nitrocefin CAS No. 41906-86-9

Nitrocefin

Cat. No. B1678963
CAS RN: 41906-86-9
M. Wt: 516.5 g/mol
InChI Key: LHNIIDJCEODSHA-OQRUQETBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrocefin is a chromogenic cephalosporin substrate used to detect the presence of beta-lactamase enzymes, which are important mediators of bacterial antibiotic resistance . It allows for rapid detection using few materials and inexpensive equipment .


Synthesis Analysis

A practical synthesis of Nitrocefin has been reported, which is a key reagent for high and low throughput assays of the activities of penicillin-binding proteins (PBPs) and beta-lactamases . This compound is commercially available but is prohibitively expensive because of the circuitous routes to its synthesis. A three-step synthesis of Nitrocefin has been described that gives an overall yield of 44% .


Molecular Structure Analysis

Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . As a cephalosporin, Nitrocefin contains a beta-lactam ring which is susceptible to beta-lactamase mediated hydrolysis .


Chemical Reactions Analysis

Nitrocefin is a highly activated, chromogenic cephalosporin derivative that exhibits steady-state solvent kinetic isotope effects of 1.4 on both V and V/K . It undergoes a distinctive color change from yellow to red as the amide bond in the β-lactam ring is hydrolyzed by β-lactamase .


Physical And Chemical Properties Analysis

Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . It is a solid substance and has a solubility of 100 mg/mL in DMSO (ultrasonic) .

Scientific Research Applications

Detection of Beta-Lactamase Activity

Nitrocefin is widely used as a chromogenic cephalosporin substrate for the rapid detection of beta-lactamase activity . This compound exhibits a rapid distinctive colour change from yellow to red as the amide bond in the beta-lactam ring is hydrolysed by a beta-lactamase . This characteristic reaction forms the basis of a number of methods suitable for diagnostic use .

Antibiotic Resistance Studies

Beta-lactamase mediated resistance to beta-lactam antibiotics such as penicillin is a widespread mechanism of resistance for a number of bacteria including members of the family Enterobacteriaceae . Nitrocefin, due to its sensitivity to hydrolysis by all known lactamases produced by Gram-positive and Gram-negative bacteria , is routinely used to detect the presence of these enzymes and study this resistance mechanism .

Development of Beta-Lactamase Resistant Antibiotics

Nitrocefin has been used in inhibition studies in development work on beta-lactamase resistant antibiotics . By studying how different compounds affect the rate of Nitrocefin degradation, researchers can gain insights into potential strategies for overcoming beta-lactamase mediated antibiotic resistance .

Detection of Beta-Lactamase Patterns

Nitrocefin has been found extremely useful for the detection of beta-lactamase patterns from bacterial cell extracts on iso-electric focusing . This allows researchers to identify and characterize different types of beta-lactamases based on their isoelectric points .

Susceptibility Testing

Nitrocefin degradation should be used to give a rapid indication of beta-lactam inactivating systems and the result so obtained will, in most cases, predict the outcome of susceptibility tests with beta-lactam anti-microbials . However, it should not entirely replace conventional susceptibility testing as other factors also influence the results of such tests .

Detection of Beta-Lactamase in Specific Bacteria

Nitrocefin degradation has been found to be highly efficient in detecting beta-lactamase producing isolates of Neisseria gonorrhoeae, Haemophilus influenzae, and staphylococci . Excellent results have also been obtained with certain anaerobic bacteria, notably with Bacteroides species .

Safety And Hazards

Nitrocefin is not classified as hazardous. It may cause slight transient irritation. Prolonged or repeated contact may cause itching and soreness and possible sensitization .

Future Directions

Nitrocefin is routinely used to detect the presence of beta-lactamase enzymes produced by various microbes . It allows for rapid beta-lactamase detection using few materials and inexpensive equipment . The literature suggests that Nitrocefin and its analogues continue to be of interest in the synthesis of drugs and pharmaceutically oriented molecules .

properties

IUPAC Name

(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIIDJCEODSHA-OQRUQETBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318525
Record name Nitrocefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrocefin

CAS RN

41906-86-9
Record name Nitrocefin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41906-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrocefin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrocefin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrocefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROCEFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWP54G0J8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrocefin
Reactant of Route 2
Nitrocefin
Reactant of Route 3
Nitrocefin
Reactant of Route 4
Nitrocefin
Reactant of Route 5
Reactant of Route 5
Nitrocefin
Reactant of Route 6
Reactant of Route 6
Nitrocefin

Q & A

Q1: What is the primary mechanism of action of nitrocefin?

A1: Nitrocefin acts as a substrate for β-lactamase enzymes. Upon hydrolysis of its β-lactam ring by these enzymes, it undergoes a distinct color change from yellow to red, enabling the detection of β-lactamase activity [, , , , , , , , ].

Q2: How does nitrocefin interact with its target, β-lactamase?

A2: Nitrocefin binds to the active site of β-lactamase enzymes, mimicking the structure of β-lactam antibiotics. This binding allows the enzyme to initiate hydrolysis of the β-lactam ring in nitrocefin, resulting in the characteristic color change [, , , ].

Q3: What are the downstream effects of nitrocefin hydrolysis by β-lactamases?

A3: The primary downstream effect is the visual or spectrophotometric detection of β-lactamase activity, indicated by the color change of nitrocefin from yellow to red. This color change allows for the identification of β-lactamase-producing bacteria and assessment of enzyme activity [, , , , , , , , ].

Q4: What is the molecular formula and weight of nitrocefin?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of nitrocefin.

Q5: Is there any spectroscopic data available for nitrocefin?

A5: Yes, the research papers mention that nitrocefin exhibits specific absorbance peaks. The intact molecule has a peak at 390 nm, while the hydrolyzed form shows a peak at 485 nm. Additionally, an intermediate species during hydrolysis by certain metallo-β-lactamases displays an absorbance peak at 665 nm [, ].

Q6: How stable is nitrocefin under different conditions?

A6: Nitrocefin exhibits instability in the presence of serum from various species, undergoing degradation beyond simple serum binding []. This degradation is pH-dependent, occurring slower at acidic pH []. Nitrocefin's stability can also be affected by temperature and the presence of other compounds [].

Q7: Are there compatibility issues with nitrocefin in specific applications?

A7: Yes, the presence of albumin in biological samples, like sputum, can lead to non-specific hydrolysis of nitrocefin, potentially causing false-positive results in β-lactamase detection []. This necessitates albumin removal for accurate results [].

Q8: What are the primary applications of nitrocefin?

A8: Nitrocefin is primarily used as a chromogenic substrate for the detection and characterization of β-lactamase enzymes in bacteria. This includes identifying β-lactamase-producing strains and studying the kinetic properties of these enzymes [, , , , , , , , ].

Q9: Have computational methods been applied to study nitrocefin and its interactions?

A9: Yes, molecular docking studies have been performed using nitrocefin and its analogs to investigate their binding efficiency with penicillin-binding protein 2a (PBP2a) in S. aureus. These studies suggest the potential for developing new antibacterial drugs based on nitrocefin analogs [].

Q10: How do structural modifications of nitrocefin affect its activity and properties?

A10: Research on nitrocefin analogs indicates that even minor modifications to the 3- and 7-substituents of the cephalosporin core structure can significantly impact its susceptibility to serum degradation and potentially its interaction with β-lactamases [].

Q11: Are there specific formulation strategies to improve nitrocefin stability?

A11: The provided research papers do not delve into specific formulation strategies for nitrocefin.

Q12: What analytical methods are commonly employed to study nitrocefin?

A12: Various techniques are used, including:

  • Spectrophotometry: To monitor nitrocefin hydrolysis by measuring the absorbance change at specific wavelengths (e.g., 390 nm for the intact molecule and 485 nm for the hydrolyzed form) [, , ].
  • Stopped-flow kinetics: To investigate the rapid kinetic mechanisms of nitrocefin hydrolysis by β-lactamases, often combined with fluorescence or absorbance detection [, , , ].
  • Chromatography: Methods like anion and cation exchange chromatography are employed to separate different β-lactamases, facilitating further characterization [].
  • Isoelectric focusing (IEF): Used to determine the isoelectric point (pI) of β-lactamases, aiding in their identification and classification [].

Q13: Are there alternative chromogenic substrates for β-lactamase detection?

A13: Yes, other chromogenic substrates like PADAC (pyridine-2-azo-p-dimethylaniline cephalosporin) and CENTA are available. These alternatives may offer advantages in terms of sensitivity, stability, or reaction speed for specific applications or bacterial species [, , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.